7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-3-34-22-17-11-10-16-21(22)24-23(26(33)29-20-14-8-5-9-15-20)18(2)28-27-30-25(31-32(24)27)19-12-6-4-7-13-19/h4-17,24H,3H2,1-2H3,(H,29,33)(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUCBXZKEXOILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis. The compound’s effect on this pathway has significant downstream effects, particularly in cancer cells, where it can inhibit growth and proliferation.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biochemische Analyse
Biochemical Properties
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), inhibiting their activity. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding. Additionally, this compound has been shown to act as an inverse agonist for retinoic acid receptor-related orphan receptor gamma (RORγt), modulating immune responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving CDKs and JAKs, leading to altered gene expression and cell cycle arrest. This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux. Furthermore, it has been observed to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and JAKs, inhibiting their kinase activity and preventing phosphorylation of downstream targets. This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells. Additionally, the compound’s interaction with RORγt involves binding to the ligand-binding domain, leading to conformational changes that reduce receptor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods. Long-term studies have shown sustained inhibition of target enzymes and prolonged effects on cellular function, including continued cell cycle arrest and apoptosis induction. Some degradation products have been identified, which may contribute to reduced efficacy over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and induces apoptosis in cancer cells without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been identified, indicating a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound has been shown to accumulate in the nucleus, where it exerts its effects on gene expression and cell cycle regulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with nuclear receptors and transcription factors. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The compound’s nuclear localization is essential for its role in modulating gene expression and cell cycle progression.
Biologische Aktivität
The compound 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolo-pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antiviral properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions that allow for regioselective functionalization. Recent studies have reported efficient one-step procedures for synthesizing various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines. For instance, the synthesis of This compound can be achieved through the reaction of 3,5-diaminotriazole with substituted aryl ketones under acidic conditions .
Antiviral Properties
One of the most notable biological activities of this compound is its antiviral efficacy. Research indicates that derivatives of triazolo-pyrimidines exhibit significant activity against various viruses including influenza virus (IV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral RNA polymerase activity and interference with protein-protein interactions essential for viral replication.
Table 1: Biological Activities of Triazolo-Pyrimidine Derivatives
| Compound Structure | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Influenza Virus | 0.25 | Inhibits PA-PB1 interaction |
| 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | HCV | 0.15 | RNA polymerase inhibition |
| 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine | HIV | 0.10 | Reverse transcriptase inhibition |
The compound has shown an IC50 value as low as 0.25 µM against influenza virus by disrupting the PA-PB1 complex formation necessary for viral RNA synthesis . This highlights its potential as a lead compound in antiviral drug development.
Other Biological Activities
In addition to its antiviral properties, triazolo-pyrimidine derivatives have demonstrated a range of biological activities including:
- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : These compounds have also been tested against various bacterial strains with promising results.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing new derivatives. For example:
- The presence of specific substituents on the phenyl rings can enhance antiviral activity.
- Modifications at the C-5 and C-7 positions have been shown to significantly affect potency and selectivity towards different viruses .
Case Studies
Recent studies have highlighted specific cases where modifications to the triazolo-pyrimidine scaffold have led to increased efficacy:
- Case Study A : A derivative with a methyl group at the C-5 position showed improved binding affinity to the viral polymerase compared to its analogs lacking this substitution.
- Case Study B : The introduction of an ethoxy group at the C-7 position enhanced solubility and bioavailability in vivo.
Wissenschaftliche Forschungsanwendungen
This compound exhibits several promising biological activities:
Anticancer Activity
Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. The mechanisms include:
- Induction of Apoptosis: Studies have shown that these compounds can trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest: Specifically, they may arrest the cell cycle at the G2/M phase, preventing further division and proliferation of malignant cells.
Case Study:
In vitro studies on human breast cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics. Docking studies revealed favorable binding interactions with proteins involved in cancer progression.
Antimicrobial Activity
Compounds in this class have shown significant antimicrobial properties:
- Mechanism: They may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Minimum Inhibitory Concentration (MIC): Related triazole derivatives have exhibited MIC values comparable to standard antibiotics against resistant strains.
Case Study:
A study evaluating the antimicrobial efficacy of various triazole derivatives highlighted that structural modifications enhanced their activity against resistant bacterial strains.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Inhibition of TNFα: Research suggests that these compounds can inhibit tumor necrosis factor-alpha (TNFα) and its receptor complexes, critical in inflammatory responses.
Case Study:
In vivo studies showed reductions in inflammatory markers in animal models treated with related compounds.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
The following table highlights key analogues and their substituent-driven differences:
Key Differentiators of the Target Compound
Ethoxy vs.
Diphenylcarboxamide: Unlike mono-substituted analogues (e.g., 5j–5n), the N,2-diphenyl group may enable dual hydrogen bonding and π-stacking, improving target selectivity .
Synthetic Flexibility : The absence of electron-withdrawing groups (e.g., nitro, bromo) simplifies derivatization for structure-activity relationship (SAR) studies.
Vorbereitungsmethoden
Reaction Mechanism
The enaminonitrile acts as a bifunctional precursor, providing both the pyrimidine ring and the ethoxyphenyl substituent. Benzohydrazide contributes the triazole moiety through a cyclocondensation process. Microwave irradiation accelerates the reaction by enabling rapid and uniform heating, reducing reaction times from hours to minutes. The mechanism proceeds via:
Optimization Parameters
-
Temperature : 120–150°C
-
Irradiation time : 15–30 minutes
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Yield : 70–85%
This method minimizes side reactions and improves scalability compared to conventional heating.
Multicomponent Reactions with p-Toluenesulfonic Acid Catalysis
A four-component condensation strategy using p-toluenesulfonic acid (p-TsOH) in aqueous media provides an eco-friendly route to the target compound. The reactants include:
-
3-Amino-1,2,4-triazole (triazolamine)
-
2-Ethoxybenzaldehyde
-
Acetoacetanilide
-
Malononitrile
Reaction Conditions
Mechanistic Pathway
-
Knoevenagel condensation between 2-ethoxybenzaldehyde and malononitrile forms an α,β-unsaturated nitrile.
-
Michael addition of triazolamine to the nitrile intermediate.
-
Cyclization with acetoacetanilide to construct the pyrimidine ring.
This method eliminates organic solvents, aligning with green chemistry principles.
Solvent-Free Synthesis Using Heterogeneous Catalysts
A Schiff base zinc(II) complex supported on magnetite nanoparticles (Fe₃O₄@SiO₂-Zn) enables solvent-free synthesis at mild temperatures.
Procedure
Advantages
-
Reusability : The magnetic catalyst is recovered via external magnet and reused for 5 cycles without significant activity loss.
-
Selectivity : The Lewis acid sites on zinc enhance regioselectivity during cyclization.
Conventional Thermal Cyclization with POCl₃
Chlorination followed by nucleophilic substitution is a classical approach for introducing the carboxamide group.
Synthesis Steps
-
Chlorination : Treat 5-methyl-N,2-diphenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine with POCl₃ at 110°C for 5 hours to form the 6-chloro intermediate.
-
Aminolysis : React the chloro derivative with 2-ethoxyaniline in ethanol under reflux (12 hours) to install the carboxamide group.
-
Yield : 65–70%
Limitations
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted | 150°C, 30 min | 85% | Fast, high yield | Specialized equipment required |
| Multicomponent (p-TsOH) | H₂O, reflux, 4 h | 91% | Solvent-free, scalable | Limited to aqueous-compatible reactants |
| Heterogeneous catalyst | 60°C, solvent-free, 3 h | 88% | Recyclable catalyst, mild conditions | Catalyst synthesis complexity |
| POCl₃-mediated | 110°C, 5 h | 70% | Well-established protocol | Toxicity, multi-step process |
Mechanistic Insights and Side Reactions
Common Byproducts
Q & A
Q. Key Variables :
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| APTS | Ethanol | Reflux | 70–75 |
| TMDP | H₂O:EtOH | 80°C | 80–85 |
Advanced: How can researchers resolve discrepancies in reported yields for this compound across different catalytic systems?
Methodological Answer:
Discrepancies arise from variations in catalyst efficiency, solvent polarity, and reaction time. To address this:
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .
- Kinetic studies : Monitor reaction progress via HPLC or TLC to determine rate-limiting steps. For instance, TMDP accelerates imine formation, reducing reaction time from 12 h to 8 h .
- Reproducibility checks : Validate protocols using inert atmosphere (N₂/Ar) to minimize oxidation byproducts, a common issue in triazolopyrimidine synthesis .
Basic: What spectroscopic and crystallographic techniques are used to confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused triazole-pyrimidine core .
- X-ray Crystallography : Determines absolute configuration and validates dihedral angles (e.g., 83.94° between pyrimidine and phenyl rings) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 470.2) .
Advanced: How can regioselectivity challenges in multi-component reactions for triazolopyrimidines be addressed?
Methodological Answer:
Regioselectivity depends on electronic and steric effects of substituents. Strategies include:
- Catalyst tuning : Use Brønsted acids (e.g., p-toluenesulfonic acid) to stabilize intermediates and direct cyclization to the 1,5-a position .
- Solvent polarity : Polar aprotic solvents (DMF) favor 5-methyl-7-aryl isomers, while ethanol promotes 7-methyl-5-aryl derivatives .
- Microwave-assisted synthesis : Enhances regiocontrol via rapid heating (e.g., 323 K for 30 min), reducing side-product formation .
Advanced: How do substituent effects (e.g., ethoxy vs. methoxy groups) influence biological activity in triazolopyrimidine derivatives?
Methodological Answer:
- Hydrophobic interactions : Ethoxy groups enhance membrane permeability compared to methoxy, as shown in logP assays (ΔlogP = +0.8) .
- Enzyme binding : Para-substituted phenyl groups (e.g., 2-ethoxyphenyl) improve affinity for kinase ATP-binding pockets (IC₅₀ = 0.8 µM vs. 2.3 µM for unsubstituted analogs) .
- SAR studies : Modifying the carboxamide moiety (e.g., N-phenyl vs. N-pyridyl) alters cytotoxicity profiles in cancer cell lines (HeLa, IC₅₀ range: 1.2–5.6 µM) .
Basic: What are the best practices for analyzing contradictory bioactivity data in triazolopyrimidine research?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Dose-response curves : Perform triplicate experiments with ≥6 concentration points to calculate reliable IC₅₀ values .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers due to assay variability .
Advanced: What mechanistic insights exist for the biological activity of this compound?
Methodological Answer:
- Kinase inhibition : The triazolopyrimidine core competes with ATP in binding pockets (e.g., EGFR kinase, Kd = 12 nM via SPR analysis) .
- DNA intercalation : Ethoxyphenyl substituents enhance planar stacking with DNA base pairs, detected via fluorescence quenching assays .
- Apoptosis induction : Caspase-3/7 activation (2.5-fold increase at 5 µM) confirms pro-apoptotic activity in leukemia models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
